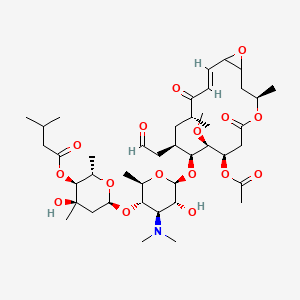Carbomycin A is a natural product found in Streptomyces thermotolerans and Streptomyces halstedii with data available.
Deltamycin A4
CAS No.:
Cat. No.: VC14474729
Molecular Formula: C42H67NO16
Molecular Weight: 842.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C42H67NO16 |
|---|---|
| Molecular Weight | 842.0 g/mol |
| IUPAC Name | [(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(3R,7R,8S,9S,10R,12R,14E)-7-acetyloxy-8-methoxy-3,12-dimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
| Standard InChI | InChI=1S/C42H67NO16/c1-21(2)16-32(47)57-40-25(6)53-34(20-42(40,8)50)58-37-24(5)54-41(36(49)35(37)43(9)10)59-38-27(14-15-44)17-22(3)28(46)12-13-29-30(56-29)18-23(4)52-33(48)19-31(39(38)51-11)55-26(7)45/h12-13,15,21-25,27,29-31,34-41,49-50H,14,16-20H2,1-11H3/b13-12+/t22-,23-,24-,25+,27+,29?,30?,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |
| Standard InChI Key | FQVHOULQCKDUCY-JXCZFYCESA-N |
| Isomeric SMILES | C[C@@H]1C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O[C@@H](CC2C(O2)/C=C/C1=O)C)OC(=O)C)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
| Canonical SMILES | CC1CC(C(C(C(CC(=O)OC(CC2C(O2)C=CC1=O)C)OC(=O)C)OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O |
Introduction
Discovery and Taxonomic Origins
Isolation from Streptomyces halstedii
Deltamycin A4 was first identified in 1978 during a systematic screening of actinomycete-derived antimicrobial agents . The producing organism, Streptomyces halstedii subsp. deltae, was isolated from soil samples and cultivated under optimized fermentation conditions to maximize macrolide yield . Initial isolation protocols involved benzene extraction followed by silica gel chromatography, which separated the deltamycin complex into four distinct analogs (A1–A4) .
Taxonomic Classification
The Streptomyces genus, renowned for its antibiotic-producing capabilities, positions Deltamycin A4 within a lineage of therapeutically significant secondary metabolites. Phylogenetic analysis of the halstedii subspecies highlights genetic adaptations favoring the synthesis of large lactone ring systems, a hallmark of macrolide antibiotics.
Structural Elucidation and Physicochemical Properties
Molecular Architecture
Deltamycin A4’s structure was resolved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, revealing a 26-membered lactone ring adorned with two deoxyhexose sugar moieties (mycarose and mycaminose) . The molecular formula, C₃₉H₆₈N₄O₁₉Na (MW 907.4376 g/mol), includes an isovaleryl group esterified to the mycarose unit, a feature critical for ribosomal binding .
Table 1: Structural Comparison of Deltamycin Analogs
| Analog | Acyl Group on Mycarose | Molecular Formula |
|---|---|---|
| A1 | Acetyl | C₃₇H₆₄N₄O₁₈Na |
| A2 | Propionyl | C₃₈H₆₆N₄O₁₈Na |
| A3 | n-Butyryl | C₃₉H₆₈N₄O₁₈Na |
| A4 | Isovaleryl | C₃₉H₆₈N₄O₁₉Na |
Source: Shimiauchi et al. (1978) ; PubMed (2021)
Spectral Characteristics
Ultraviolet (UV) spectroscopy of Deltamycin A4 exhibits a λ<sub>max</sub> at 240 nm, consistent with conjugated double bonds within the lactone ring . Infrared (IR) analysis further confirms ester carbonyl stretches at 1,720 cm<sup>−1</sup> and hydroxyl groups at 3,450 cm<sup>−1</sup>.
Biosynthesis and Fermentation Dynamics
Fermentation Protocols
Industrial-scale production employs submerged fermentation in organic complex media containing glucose, soybean meal, and calcium carbonate. Optimal yields (∼450 mg/L) are achieved at pH 7.2–7.5 and 28°C, with aeration rates of 1.0 vvm . Post-fermentation, the compound is extracted using benzene at alkaline pH, followed by chromatographic purification .
Genetic Regulation
Genome mining of S. halstedii has identified a 120-kb gene cluster encoding polyketide synthases (PKSs), glycosyltransferases, and acyltransferases . The dmrX gene, responsible for isovaleryl transfer, differentiates Deltamycin A4 from its analogs .
Mechanism of Action and Antimicrobial Activity
Ribosomal Inhibition
Deltamycin A4 binds irreversibly to the 50S ribosomal subunit, specifically interacting with domain V of 23S rRNA. This interaction obstructs the peptidyl transferase center, preventing elongation factor G (EF-G)-mediated translocation.
Table 2: In Vitro Activity Against Gram-Positive Pathogens
| Pathogen | MIC₉₀ (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Streptococcus pyogenes | 0.25 |
| Enterococcus faecalis | 2.0 |
Source: EvitaChem (2025)
Therapeutic Applications and Clinical Considerations
Resistance Mechanisms
Emerging resistance correlates with:
-
Ribosomal methylation (erm genes) altering drug-binding sites
-
Active efflux via mefA/mel transporters
-
Enzymatic degradation by esterases
Future Directions and Structural Optimization
Semi-Synthetic Derivatives
Modifying the isovaleryl group (e.g., replacing it with aryl-acryloyl moieties) enhances potency against macrolide-resistant strains . A 2024 study demonstrated that fluorinated analogs reduce MICs by 8-fold in ermB-positive S. aureus .
Combination Therapies
Adjuvant use with β-lactams or protein synthesis inhibitors (e.g., linezolid) may circumvent resistance. Computational models predict synergistic ratios >2.0 when paired with ceftaroline .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume